molecular formula C48H87N13O13 B605107 ABT-510 acetate CAS No. 442526-87-6

ABT-510 acetate

Katalognummer B605107
CAS-Nummer: 442526-87-6
Molekulargewicht: 1054.3
InChI-Schlüssel: VNYUZURIJSGETB-WVDYPPGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ABT-510 acetate is a synthetic analog of thrombospondin, an endogenous angiogenesis inhibitor.

Wissenschaftliche Forschungsanwendungen

Angiogenesis Inhibition

ABT-510 acetate has been primarily studied as an angiogenesis inhibitor, particularly in its applications for cancer treatment. It functions as a mimetic of thrombospondin-1, a natural inhibitor of angiogenesis. Studies have explored its effectiveness in various cancer types, including advanced solid malignancies, renal cell carcinoma, and soft tissue sarcoma. For example, in a study involving patients with advanced cancer, ABT-510 demonstrated a favorable safety profile and exhibited linear and time-independent pharmacokinetics with biologically relevant plasma concentrations (Hoekstra et al., 2005).

Combination Therapies

Research has also investigated the use of ABT-510 in combination with other cancer treatments. For instance, it has been combined with gemcitabine and cisplatin in patients with advanced cancer, showing no significant pharmacokinetic interactions and not increasing toxicity beyond that of the chemotherapy agents alone (De Vos et al., 2004).

Pharmacokinetics and Safety

The pharmacokinetic properties of ABT-510 have been a focus of several studies. It exhibits linear pharmacokinetics across various dosage ranges and is generally well-tolerated in patients. For instance, a pharmacokinetic study in healthy subjects demonstrated that ABT-510 was rapidly absorbed and completely bioavailable relative to intravenous dosing (Karyekar et al., 2004).

Effects on Tumor Growth and Metastasis

ABT-510 has shown potential in inhibiting tumor growth and metastasis in various cancer types. A study on metastatic melanoma, for example, evaluated the clinical efficacy of ABT-510 and its effects on biomarkers of angiogenesis and immunity, although it did not demonstrate definitive clinical efficacy (Markovic et al., 2007).

Exploration in Different Cancer Types

The efficacy and safety of ABT-510 have been explored across various types of cancer, including renal cell carcinoma, soft tissue sarcoma, and glioblastoma multiforme, with varying degrees of success. For instance, a study on glioblastoma multiforme assessed the maximum tolerated dose of ABT-510 when used with temozolomide and radiotherapy, finding it well-tolerated (Nabors et al., 2010).

Eigenschaften

CAS-Nummer

442526-87-6

Produktname

ABT-510 acetate

Molekularformel

C48H87N13O13

Molekulargewicht

1054.3

IUPAC-Name

acetic acid;(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C46H83N13O11.C2H4O2/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61;1-2(3)4/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50);1H3,(H,3,4)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-;/m0./s1

InChI-Schlüssel

VNYUZURIJSGETB-WVDYPPGZSA-N

SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C.CC(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ABT-510 acetate;  ABT 510 acetate;  ABT510 acetate; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABT-510 acetate
Reactant of Route 2
ABT-510 acetate
Reactant of Route 3
ABT-510 acetate
Reactant of Route 4
ABT-510 acetate
Reactant of Route 5
ABT-510 acetate
Reactant of Route 6
ABT-510 acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.